1-(3,6-Dichloro-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol
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Overview
Description
1-(3,6-Dichloro-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of the dichloro substituents on the carbazole ring and the piperidinyl group attached to the propanol moiety makes this compound unique and potentially useful for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobiphenyl derivatives, under acidic or basic conditions.
Introduction of Dichloro Substituents: The dichloro substituents can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached to the carbazole core through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Formation of the Propanol Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dichloro-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The dichloro substituents on the carbazole ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable bases or catalysts.
Addition: Electrophiles like alkyl halides or nucleophiles like Grignard reagents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the carbazole ring.
Scientific Research Applications
1-(3,6-Dichloro-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Materials Science: The unique electronic properties of carbazole derivatives make this compound useful in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, such as enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The presence of the dichloro substituents and the piperidinyl group can enhance the compound’s binding affinity and selectivity for these targets. The compound may also modulate various signaling pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methoxy-phenylamino)-propan-2-ol
- 1-(3,6-Dichloro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol
- 1-(3,6-Dichloro-carbazol-9-yl)-3-dicyclohexylamino-propan-2-ol
Uniqueness
1-(3,6-Dichloro-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol is unique due to the presence of the piperidinyl group, which can enhance its pharmacological properties and biological activity. The dichloro substituents on the carbazole ring also contribute to its distinct electronic and steric properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H22Cl2N2O |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C20H22Cl2N2O/c21-14-4-6-19-17(10-14)18-11-15(22)5-7-20(18)24(19)13-16(25)12-23-8-2-1-3-9-23/h4-7,10-11,16,25H,1-3,8-9,12-13H2 |
InChI Key |
DUPVGFMKXACAET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Origin of Product |
United States |
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